molecular formula C9H11ClN2O B2544256 2-amino-N-(4-chlorophenyl)propanamide CAS No. 1132706-07-0

2-amino-N-(4-chlorophenyl)propanamide

Cat. No.: B2544256
CAS No.: 1132706-07-0
M. Wt: 198.65
InChI Key: WWTNMZYJTWPQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(4-chlorophenyl)propanamide is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Toxicology

Chlorophenols Toxicity and Environmental Behavior Chlorophenols, chemicals structurally related to "2-amino-N-(4-chlorophenyl)propanamide", have been studied for their environmental persistence and toxic effects. Krijgsheld & Gen (1986) evaluated the toxicity of chlorophenols like 2-chlorophenol and 4-chlorophenol, noting moderate toxic effects on mammalian and aquatic life. The study highlighted the compounds' varying persistence in different environmental conditions and their low bioaccumulation potential, but significant organoleptic effects Krijgsheld & Gen, 1986.

Herbicides and Environmental Risks The application and environmental risks of herbicides like 2,4-D, a chlorophenoxyacetic acid, were reviewed by Islam et al. (2017). Their work critically evaluated the environmental fate, eco-toxicological effects on aquatic life, plants, and humans, and stressed the need for further research to understand the long-term impacts of such herbicides on ecosystems Islam et al., 2017.

Biochemical and Molecular Analysis

Analytical Techniques in Food Science Pundir, Yadav, and Chhillar (2019) discussed the synthesis, occurrence, and detection methods for acrylamide in processed foods, emphasizing the role of biosensors for rapid and sensitive detection. This review highlights the importance of analytical techniques in ensuring food safety and provides a perspective on the potential application areas for similar chemical analyses Pundir et al., 2019.

Pharmacological and Therapeutic Research

Propofol Clinical Applications and Risks

Fodale & Monaca (2008) reviewed the clinical applications of Propofol, a chemical with different functional groups but relevant due to its widespread medical use. The review addressed its pharmacokinetic and pharmacodynamic properties, therapeutic applications, and associated risks such as the Propofol Infusion Syndrome, illustrating the depth of research conducted on pharmacologically active compounds Fodale & Monaca, 2008.

Environmental Remediation

Degradation of Chlorophenols Gunawardana, Singhal, and Swedlund (2011) provided a comprehensive review on the degradation of chlorophenols using zero-valent iron and bimetallic systems. This research area is crucial for environmental remediation efforts, particularly for compounds that are persistent pollutants. The paper delves into mechanisms, processes, and the role of various iron oxides in the dechlorination process, offering insights into potential applications for related compounds in environmental cleanup Gunawardana et al., 2011.

Future Directions

The future directions for research involving “2-amino-N-(4-chlorophenyl)propanamide” are not explicitly outlined in the available literature. Given its potential for use in proteomics research , it could be of interest in studies investigating protein function and interactions.

Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTNMZYJTWPQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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